molecular formula C12H9BrN2O3S B11636108 (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11636108
M. Wt: 341.18 g/mol
InChI Key: NGKQAKPIDAELBZ-WAPJZHGLSA-N
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Description

(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique molecular structure This compound features a brominated benzodioxole ring, a methylidene group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Methylidene Group: This involves the reaction of the brominated benzodioxole with appropriate aldehydes or ketones under basic or acidic conditions.

    Cyclization: The final step involves the cyclization of the intermediate to form the sulfanylideneimidazolidinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic applications.

Medicine

The compound’s unique structure and reactivity make it a candidate for drug development. Researchers may investigate its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of a brominated benzodioxole ring and a sulfanylideneimidazolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9BrN2O3S

Molecular Weight

341.18 g/mol

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H9BrN2O3S/c1-15-11(16)8(14-12(15)19)2-6-3-9-10(4-7(6)13)18-5-17-9/h2-4H,5H2,1H3,(H,14,19)/b8-2-

InChI Key

NGKQAKPIDAELBZ-WAPJZHGLSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)NC1=S

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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